An In-depth Technical Guide on 4-(Trimethylsilyl)butanenitrile: Navigating a Landscape of Limited Data
An In-depth Technical Guide on 4-(Trimethylsilyl)butanenitrile: Navigating a Landscape of Limited Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide aims to provide a comprehensive overview of the chemical properties of 4-(trimethylsilyl)butanenitrile. However, extensive searches of scientific literature and chemical databases have revealed a significant lack of specific experimental data for this particular compound. The majority of available information pertains to structurally related but distinct molecules, most notably (3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile. This guide will, therefore, summarize the general chemical principles and expected properties of 4-(trimethylsilyl)butanenitrile based on the known chemistry of alkyltrimethylsilanes and aliphatic nitriles. It will also present data for closely related compounds to provide a contextual understanding. The absence of specific experimental data precludes the inclusion of detailed experimental protocols and quantitative data tables for the target compound at this time.
Introduction
4-(Trimethylsilyl)butanenitrile, with the chemical structure presented in Figure 1, is an organosilicon compound containing both a trimethylsilyl group and a nitrile functional group. Organosilicon compounds are of significant interest in organic synthesis and materials science due to the unique properties conferred by the silicon atom. The trimethylsilyl group can influence the electronic and steric properties of a molecule, and it often serves as a protecting group or a directing group in chemical reactions. The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, including amines, carboxylic acids, and ketones.
Predicted Chemical Properties
Based on the functional groups present, the following chemical properties and reactivity can be anticipated for 4-(trimethylsilyl)butanenitrile.
Physical Properties
A precise set of physical properties for 4-(trimethylsilyl)butanenitrile has not been documented. However, based on analogous saturated alkyltrimethylsilanes and butyronitrile, the following can be inferred:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C7H15NSi |
| Molecular Weight | 141.29 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Estimated to be in the range of 180-200 °C |
| Density | Estimated to be around 0.8 - 0.9 g/mL |
| Solubility | Expected to be soluble in common organic solvents (e.g., diethyl ether, THF, dichloromethane) and insoluble in water. |
Spectral Data
While experimental spectra for 4-(trimethylsilyl)butanenitrile are not available, the expected characteristic signals are outlined below.
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¹H NMR: The proton NMR spectrum is expected to show a sharp singlet around 0 ppm corresponding to the nine equivalent protons of the trimethylsilyl group. Signals for the propyl chain protons would appear as multiplets in the upfield region (approximately 0.5-2.5 ppm).
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¹³C NMR: The carbon NMR spectrum would show a characteristic signal for the trimethylsilyl carbons near 0 ppm. The nitrile carbon would appear significantly downfield, typically in the range of 115-125 ppm. The signals for the propyl chain carbons would be found in the aliphatic region.
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IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp, medium-intensity absorption band for the nitrile (C≡N) stretch in the region of 2240-2260 cm⁻¹. Strong C-H stretching bands will be observed below 3000 cm⁻¹, and a characteristic Si-C stretching vibration may be visible in the fingerprint region.
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Mass Spectrometry: In the mass spectrum, a prominent fragment ion at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺, is expected. The molecular ion peak (M⁺) at m/z 141 may be observed, though it could be weak.
Potential Synthetic Routes
While no specific synthesis for 4-(trimethylsilyl)butanenitrile has been published, two plausible synthetic strategies can be proposed based on established organosilicon and nitrile chemistry.
Hydrosilylation of 3-Butenenitrile
The hydrosilylation of an alkene with a silane is a common method for the formation of carbon-silicon bonds. The reaction of 3-butenenitrile with trimethylsilane in the presence of a suitable catalyst, such as a platinum complex (e.g., Speier's catalyst or Karstedt's catalyst), would be a direct route to 4-(trimethylsilyl)butanenitrile.
Figure 1. Proposed synthesis of 4-(Trimethylsilyl)butanenitrile via hydrosilylation.
Nucleophilic Substitution with a Silylated Grignard Reagent
Another potential route involves the reaction of a suitable electrophile with a trimethylsilyl-containing nucleophile. For instance, the reaction of trimethylsilylmethyl magnesium chloride with chloroacetonitrile could potentially yield the target compound, although side reactions might be an issue.
Figure 2. Proposed synthesis using a Grignard reagent.
Reactivity
The reactivity of 4-(trimethylsilyl)butanenitrile would be dictated by its two primary functional groups.
Reactions of the Nitrile Group
The nitrile group can undergo a variety of transformations:
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Hydrolysis: Acidic or basic hydrolysis would convert the nitrile to butanoic acid.
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Reduction: Reduction with reagents like lithium aluminum hydride (LiAlH₄) would yield 4-(trimethylsilyl)butan-1-amine.
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Addition of Organometallic Reagents: Reaction with Grignard or organolithium reagents would lead to the formation of ketones after hydrolysis of the intermediate imine.
Reactions Involving the Trimethylsilyl Group
The C-Si bond in alkyltrimethylsilanes is generally stable to many reaction conditions. However, under certain conditions, such as in the presence of strong electrophiles or fluoride ions, cleavage of the C-Si bond can occur.
Safety and Handling
Specific safety and handling information for 4-(trimethylsilyl)butanenitrile is not available. However, based on the general properties of organosilicon compounds and nitriles, the following precautions should be taken:
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Flammability: While not expected to be highly flammable, it should be kept away from heat, sparks, and open flames.
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Toxicity: Nitriles as a class can be toxic. Avoid inhalation of vapors and ingestion. In case of exposure, seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Outlook
4-(Trimethylsilyl)butanenitrile represents a molecule with potential applications in synthetic chemistry that remains largely unexplored in the scientific literature. This guide has provided a predictive overview of its chemical properties based on the well-established chemistry of its constituent functional groups. The lack of concrete experimental data highlights an opportunity for further research to synthesize and characterize this compound, thereby expanding the toolbox of available organosilicon building blocks for the scientific community. Future work should focus on establishing a reliable synthetic protocol and thoroughly characterizing its physical and spectral properties.
